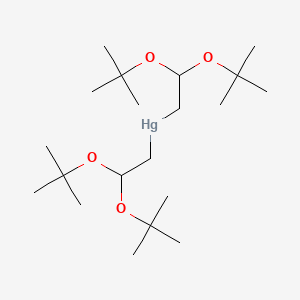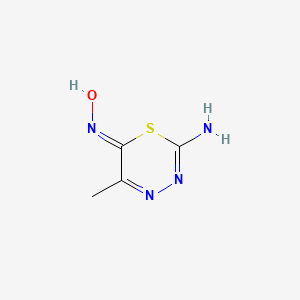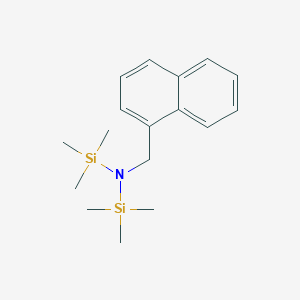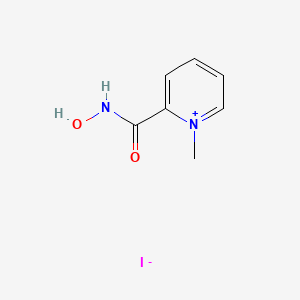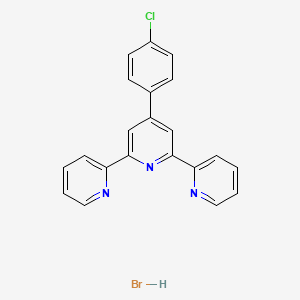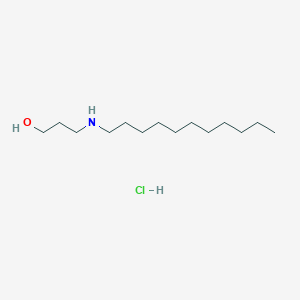
3-(Undecylamino)propan-1-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Undecylamino)propan-1-ol;hydrochloride: is an organic compound that belongs to the class of alcohols and amines. It is characterized by the presence of an amino group attached to an undecyl chain and a hydroxyl group attached to a propyl chain. This compound is often used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Undecylamino)propan-1-ol;hydrochloride typically involves the reaction of undecylamine with 3-chloropropanol in the presence of a base. The reaction proceeds through nucleophilic substitution, where the amino group of undecylamine attacks the carbon atom bonded to the chlorine atom in 3-chloropropanol, resulting in the formation of 3-(Undecylamino)propan-1-ol. The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(Undecylamino)propan-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form primary amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group in 3-(Undecylamino)propan-1-ol can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents like thionyl chloride, phosphorus tribromide.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Primary amines, alcohols.
Substitution: Halogenated derivatives, other substituted products.
Scientific Research Applications
Chemistry: 3-(Undecylamino)propan-1-ol;hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of surfactants, polymers, and other specialty chemicals.
Biology: In biological research, this compound is used to study the interactions between amino groups and biological molecules. It can be used as a model compound to investigate the behavior of amines in biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of pharmaceutical agents. Its unique structure allows for the exploration of new drug candidates with specific biological activities.
Industry: In industrial applications, this compound is used as a surfactant, emulsifier, and corrosion inhibitor. It is also employed in the formulation of personal care products, detergents, and lubricants.
Mechanism of Action
The mechanism of action of 3-(Undecylamino)propan-1-ol;hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the hydroxyl group can participate in hydrogen bonding and other polar interactions. These interactions can influence the compound’s behavior in biological systems and its effectiveness in industrial applications.
Comparison with Similar Compounds
3-(Decylamino)propan-1-ol: Similar structure but with a shorter alkyl chain.
3-(Dodecylamino)propan-1-ol: Similar structure but with a longer alkyl chain.
3-(Octylamino)propan-1-ol: Similar structure but with an even shorter alkyl chain.
Uniqueness: 3-(Undecylamino)propan-1-ol;hydrochloride is unique due to its specific alkyl chain length, which imparts distinct physicochemical properties. The undecyl chain provides a balance between hydrophobic and hydrophilic characteristics, making it suitable for various applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
88552-81-2 |
|---|---|
Molecular Formula |
C14H32ClNO |
Molecular Weight |
265.86 g/mol |
IUPAC Name |
3-(undecylamino)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C14H31NO.ClH/c1-2-3-4-5-6-7-8-9-10-12-15-13-11-14-16;/h15-16H,2-14H2,1H3;1H |
InChI Key |
OLPHMHLDXHCPQH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCNCCCO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


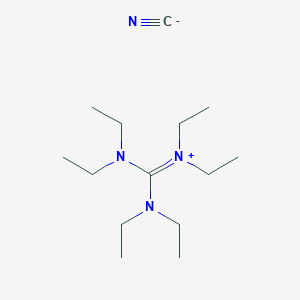
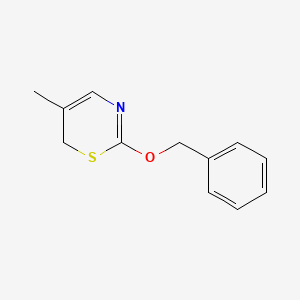
![4-[(1,3-Dithian-2-ylidene)(phenyl)methyl]benzoic acid](/img/structure/B14380925.png)
![4-[(3,4-Dimethoxyphenyl)methoxy]butan-2-one](/img/structure/B14380930.png)
![1-{[Bis(2-chloroethyl)carbamoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14380932.png)
![1-[3-(Propane-2-sulfonyl)propoxy]-3-(trifluoromethyl)benzene](/img/structure/B14380935.png)
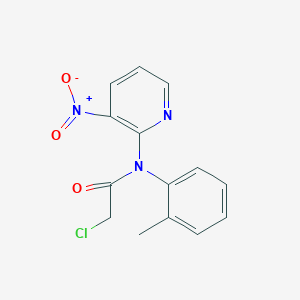
![5-[3-(Trifluoromethyl)phenyl]furan-2-carboximidamide](/img/structure/B14380959.png)

